Ethyl 2-(acridin-9-ylamino)benzoate
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Overview
Description
Ethyl 2-(acridin-9-ylamino)benzoate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(acridin-9-ylamino)benzoate typically involves the reaction of 9-aminoacridine with ethyl 2-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(acridin-9-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
Ethyl 2-(acridin-9-ylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
Mechanism of Action
The primary mechanism of action of Ethyl 2-(acridin-9-ylamino)benzoate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with essential biological processes. This intercalation can inhibit the activity of enzymes like topoisomerases, leading to DNA damage and cell death . Additionally, the compound can generate reactive oxygen species (ROS), further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Proflavine: Known for its antibacterial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness: Ethyl 2-(acridin-9-ylamino)benzoate stands out due to its specific structural features, which confer unique DNA intercalation properties and potential for targeted anticancer therapy. Its ethyl ester group enhances its solubility and bioavailability compared to other acridine derivatives .
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 2-(acridin-9-ylamino)benzoate |
InChI |
InChI=1S/C22H18N2O2/c1-2-26-22(25)17-11-5-8-14-20(17)24-21-15-9-3-6-12-18(15)23-19-13-7-4-10-16(19)21/h3-14H,2H2,1H3,(H,23,24) |
InChI Key |
HVQQJEDCKJRINC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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